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Introduction
CITCO (6-(4-chlorophenyl)imidazo[2,1-b][1][2]thiazole-5-carbaldehyde-O-(3,4-

dichlorobenzyl)oxime) is a potent and selective agonist of the human Constitutive Androstane

Receptor (hCAR), a key nuclear receptor regulating the expression of genes involved in

xenobiotic and endobiotic metabolism.[1][3] More recent evidence suggests that CITCO can

also act as a dual agonist, activating the human Pregnane X Receptor (hPXR) as well.[3] Due

to marked species differences in the activation of these receptors, humanized mouse models,

in which the murine CAR and PXR are replaced with their human counterparts (hCAR/hPXR

mice), have become invaluable tools for studying human-relevant responses to xenobiotics.

These application notes provide a comprehensive overview of the use of CITCO in

hCAR/hPXR humanized mouse models, with a focus on its application in studying non-

genotoxic hepatocarcinogenesis. Detailed protocols for key experiments are provided to

facilitate the design and execution of studies in this area.

Data Presentation
Table 1: Effects of CITCO on Gene Expression in
hCAR/hPXR Humanized Mouse Liver
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Gene Treatment
Fold Change
(mRNA)

Method Reference

Cyp2b10
CITCO (10

mg/kg in diet)
Highly Induced Not specified [3]

Cyp3a11
CITCO (10

mg/kg in diet)

Moderately

Induced
Not specified [3]

Cyp2b10

CITCO (20

mg/kg/day, 3

days)

~40% lower than

TCPOBOP in

WT mice

qRT-PCR [4]

Cyp3a11

CITCO (20

mg/kg/day, 3

days)

~40% lower than

TCPOBOP in

WT mice

qRT-PCR [4]

Table 2: Effects of CITCO on Liver Pathology in
hCAR/hPXR Humanized Mice

Parameter
Treatment
Protocol

Observation Incidence Reference

Liver Adenomas

DEN (90 µg/g)

followed by

CITCO (10

mg/kg in diet) for

37 weeks

Development of

liver adenomas
50% of mice [3]

Tumor

Multiplicity

DEN (90 µg/g)

followed by

CITCO (10

mg/kg in diet) for

37 weeks

Multiple

adenomas in

some mice

3 out of 15 mice [3]
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Caption: CITCO activates hCAR and hPXR, leading to transcription of target genes.

Experimental Workflow for Studying CITCO Effects in
Humanized Mice
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Caption: Workflow for CITCO studies in humanized mice.

Experimental Protocols
Generation of hCAR/hPXR Humanized Mice (Generalized
Protocol)
Note: The generation of dual knock-in mice is a complex process that requires specialized

expertise and facilities. This protocol provides a general outline based on CRISPR/Cas9

technology and should be adapted and optimized for the specific target genes and mouse

strain.[2][5][6]

Materials:

C57BL/6J mouse embryos (zygotes)
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Cas9 protein or mRNA

sgRNAs targeting murine Car and Pxr genes

Donor DNA templates containing human CAR and PXR cDNA or genomic sequences with

homology arms

Microinjection and embryo transfer equipment

Pseudopregnant recipient female mice

Protocol:

Design and Synthesize sgRNAs: Design two or more sgRNAs targeting the 5' and 3' ends of

the murine Car and Pxr coding sequences to be replaced. Synthesize high-quality sgRNAs.

Design and Prepare Donor DNA: Construct donor plasmids containing the human CAR and

PXR coding sequences flanked by 5' and 3' homology arms (typically 1-2 kb) corresponding

to the sequences upstream and downstream of the murine target genes.

Prepare Microinjection Mix: Prepare a microinjection mix containing Cas9 protein/mRNA, the

four sgRNAs (for both genes), and the two donor DNA templates in an appropriate injection

buffer.

Microinjection: Microinject the mix into the pronuclei of fertilized C57BL/6J mouse zygotes.

Embryo Transfer: Transfer the microinjected zygotes into the oviducts of pseudopregnant

recipient female mice.

Screening of Founder Mice: Genotype the resulting pups by PCR and sequencing to identify

founders carrying the human CAR and PXR knock-ins.

Breeding and Colony Establishment: Breed the founder mice to establish a homozygous

hCAR/hPXR humanized mouse colony. Confirm the absence of the murine genes and the

expression of the human transgenes by qPCR and Western blotting.

Preparation of CITCO-Containing Rodent Diet
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Materials:

CITCO powder

Powdered rodent diet (e.g., AIN-93G or a similar purified diet)

A suitable vehicle for CITCO if not directly mixable (e.g., corn oil)

Planetary mixer or a similar apparatus for homogenous mixing

Protocol:

Calculate the Amount of CITCO: Based on the desired dose (e.g., 10 mg/kg body

weight/day) and the average daily food consumption of the mice, calculate the amount of

CITCO needed per kilogram of diet.

Pre-mix CITCO: If using a vehicle, dissolve or suspend the calculated amount of CITCO in a

small amount of the vehicle.

Geometric Dilution: Add the CITCO (or CITCO-vehicle mixture) to a small portion of the

powdered diet and mix thoroughly. Gradually add more powdered diet in increments, mixing

thoroughly at each step to ensure a homogenous distribution of the compound.

Final Mixing: Once all the diet has been incorporated, continue mixing in a planetary mixer

for a sufficient time (e.g., 15-30 minutes) to ensure homogeneity.

Storage: Store the CITCO-containing diet in airtight containers at 4°C, protected from light, to

prevent degradation.

Quality Control (Optional but Recommended): Analyze samples of the prepared diet by a

suitable analytical method (e.g., HPLC) to confirm the concentration and homogeneity of

CITCO.

Quantitative Real-Time PCR (qPCR) for Cyp2b10 and
Cyp3a11
Materials:
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Mouse liver tissue

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

SYBR Green qPCR master mix

qPCR instrument

Primers for Cyp2b10, Cyp3a11, and a reference gene (e.g., Gapdh or Actb)

Primer Sequences:[1]

mCyp2b10 Forward: 5'-TTCTGCGCATGGAGAAGGAGAAGT-3'

mCyp2b10 Reverse: 5'-TGAGCATGAGCAGGAAGCCATAGT-3'

mCyp3a11 Forward: 5'-GACAAACAAGCAGGGATGGAC-3'

mCyp3a11 Reverse: 5'-CCAAGCTGATTGCTAGGAGCA-3'

Protocol:

RNA Extraction: Isolate total RNA from mouse liver tissue according to the manufacturer's

protocol of the RNA extraction kit.

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix,

forward and reverse primers for the target and reference genes, and the synthesized cDNA.

qPCR Program: Run the qPCR reaction using a standard cycling program (e.g., initial

denaturation at 95°C for 3 min, followed by 40 cycles of 95°C for 15s and 60°C for 30s).

Data Analysis: Analyze the qPCR data using the ΔΔCt method to calculate the relative fold

change in gene expression, normalized to the reference gene.
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Western Blot for Cyp2b10 and Cyp3a11
Materials:

Mouse liver microsomes (prepared by differential centrifugation)

SDS-PAGE gels

PVDF or nitrocellulose membranes

Primary antibodies:

Anti-CYP2B10 antibody (e.g., Santa Cruz Biotechnology, sc-53242; Chemicon, AB9916)[1]

[7]

Anti-CYP3A11 antibody

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Protocol:

Protein Quantification: Determine the protein concentration of the liver microsomal fractions

using a protein assay (e.g., BCA assay).

SDS-PAGE: Denature the protein samples and separate them by SDS-polyacrylamide gel

electrophoresis.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST)

for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with the primary antibody against

Cyp2b10 or Cyp3a11 (at the recommended dilution) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated

secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane and add the chemiluminescent substrate.

Imaging: Capture the chemiluminescent signal using an imaging system.

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or

total protein stain).

Label-Free Quantitative Proteomic Analysis of Mouse
Liver Tissue (General Workflow)
Materials:

Mouse liver tissue

Lysis buffer (e.g., containing urea, thiourea, CHAPS)

DTT and iodoacetamide

Trypsin

LC-MS/MS system (e.g., Q Exactive mass spectrometer)

Proteomics data analysis software (e.g., MaxQuant)

Protocol:

Protein Extraction: Homogenize the liver tissue in lysis buffer and extract the proteins.

Protein Digestion: Reduce and alkylate the protein disulfide bonds, followed by in-solution or

in-gel digestion with trypsin to generate peptides.

Peptide Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction column.

LC-MS/MS Analysis: Separate the peptides by reverse-phase liquid chromatography and

analyze them by tandem mass spectrometry.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607392?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: Process the raw mass spectrometry data using software like MaxQuant for

protein identification and label-free quantification.

Bioinformatics Analysis: Perform downstream bioinformatics analysis to identify differentially

expressed proteins and enriched pathways.

Conclusion
The use of CITCO in hCAR/hPXR humanized mouse models provides a powerful system to

investigate the human-specific roles of these nuclear receptors in xenobiotic metabolism and

toxicity, particularly in the context of non-genotoxic hepatocarcinogenesis. The data and

protocols presented here serve as a valuable resource for researchers planning to utilize this

important preclinical model. Careful consideration of the experimental design, including the

generation of appropriate humanized mouse models and the preparation of dosing

formulations, is crucial for obtaining reliable and translatable results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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